![molecular formula C17H10N4O7 B2530905 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile CAS No. 625376-14-9](/img/structure/B2530905.png)
2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile belongs to a class of spirooxindole derivatives, which are known for their diverse pharmacological activities. The synthesis of such compounds typically involves multi-component reactions that allow for the combination of different starting materials to create complex and biologically relevant structures .
Synthesis Analysis
The synthesis of spirooxindole derivatives is often achieved through a three-component reaction involving isatins, cyanoacetic acid derivatives, and carbonyl compounds or phenols. This method has been shown to produce a variety of substituted and annulated 2-amino-spiro[(3'H)-indol-3',4-(4H)-pyrans] under mild conditions and with good yields . Another approach for synthesizing related compounds involves a four-component condensation of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate, which can be modified in a one-pot two-step process to yield spiro[(3H)-indole-3,4'-(4'H)-pyrano[2,3-c]pyrazol]-2-ones .
Molecular Structure Analysis
The molecular structure of spirooxindole derivatives is characterized by the presence of a spiro linkage between an indole and a pyran ring. X-ray crystallography has been used to determine the structure of related compounds, revealing interesting features such as coplanar atoms in the pyran ring, which is different from other similar compounds. The structures are further stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Spirooxindole derivatives can participate in various chemical reactions due to their multiple reactive sites. The amino group, the carbonitrile moiety, and the potential for hydrogen bonding contribute to their reactivity. The synthesis methods mentioned above indicate that these compounds can be formed through reactions involving nucleophilic addition and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirooxindole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and cyano groups can affect their electronic properties and reactivity. The thermal decomposition of these compounds has been studied using thermo gravimetric techniques, and kinetic parameters have been calculated to understand their stability under non-isothermal conditions . Spectroscopic methods such as IR and NMR are commonly used to characterize these compounds and confirm their structures .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Facile Synthesis of Diverse 2-Amino Pyran Derivatives
A general method has been developed for the synthesis of a series of structurally diverse 2-amino pyran derivatives, including spiro[indoline-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile and similar compounds, using aromatic aldehydes, malononitrile, and various C-H activated acids in aqueous ethanol under refluxed conditions. This method highlights the efficiency of using glycine as a metal-free catalyst, emphasizing high atom economy, excellent yields, and the green chemistry approach due to the use of less toxic solvents and no need for chromatographic purification (Banerjee et al., 2022).
Green Synthesis and Biological Applications
The compound 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles derivatives were synthesized using a multicomponent reaction catalyzed by nano fluoroapatite doped with Si and Mg. This synthesis approach is noted for its green conditions, high yields, and simple workup. The synthesized compounds were evaluated for their antibacterial and antioxidant properties, demonstrating significant activity against Staphylococcus aureus and radical-scavenging capabilities (Memar et al., 2020).
Potential Applications
Biologically Relevant Novel Spiro Compounds
Research into the synthesis of biologically relevant spiro compounds, such as spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles], emphasizes their potential in biological and pharmaceutical applications. These compounds exhibit diverse structural features and have been subjected to spectral and X-ray crystallographic studies to understand their properties better (Sharma et al., 2016).
Diverse Scaffold Synthesis for Bioactive Compounds
The synthesis of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds through multi-component reactions demonstrates the versatility of these synthetic methods in producing compounds with significant bioactivity potential. This approach highlights an efficient, eco-friendly strategy for diversity-oriented synthesis (Jayarajan & Vasuki, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been synthesized and studied for their potential biological properties, including antimicrobial, antifungal, anticancer, antioxidant, anti-tumor, and anti-hiv activity .
Mode of Action
It is synthesized via a one-pot, three-component reaction of an isatin and kojic acid with an active methylene compound such as ethyl cyanoacetate, methyl cyanoacetate, and malononitrile
Biochemical Pathways
Compounds with similar structures have been noted for their potential impact on various biochemical pathways due to their broad range of biological properties .
Result of Action
Compounds with similar structures have been studied for their potential therapeutic effects, including antimicrobial, antifungal, anticancer, antioxidant, anti-tumor, and anti-hiv activity .
Action Environment
The synthesis of similar compounds has been achieved using eco-friendly approaches, providing excellent yields, with mild reaction conditions, ease of workup, survival of different functional groups, and short reaction times .
Propiedades
IUPAC Name |
2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O7/c18-5-10-15(19)28-13-12(23)4-8(6-22)27-14(13)17(10)9-3-7(21(25)26)1-2-11(9)20-16(17)24/h1-4,22H,6,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYUPPXVIRORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

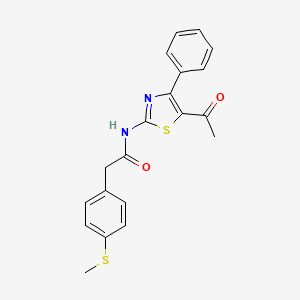

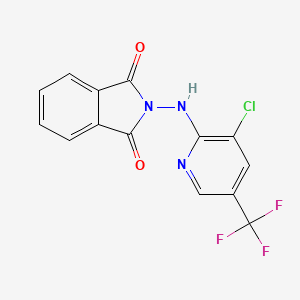
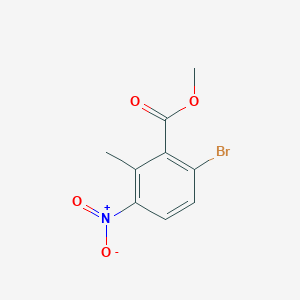

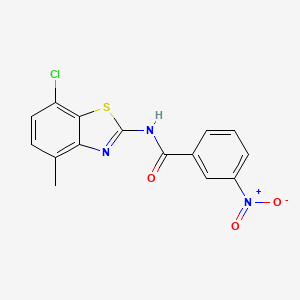
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
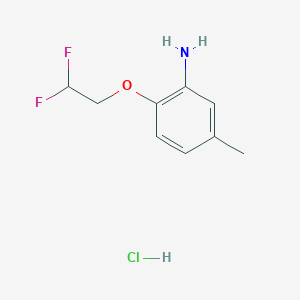
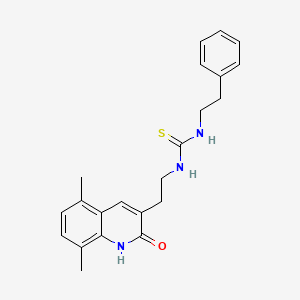
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
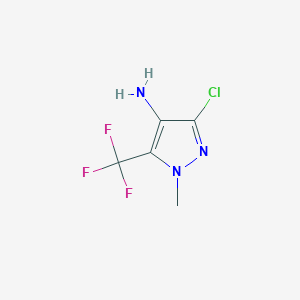
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)